Acid Dissociation Constant (pKa): 2,6-DFBA Is 0.4–1.3 Units More Acidic Than Regioisomeric Difluoro- and Monofluoro-Benzoic Acids
Precision conductance measurements across 0–100 °C by Strong et al. (1982) revealed that 2,6-difluorobenzoic acid exhibits uniquely complex ionization thermodynamics compared to five other fluorinated benzoic acids studied in the same work. Only the 2,6-isomer required a fourth term in the pKa(m) = A + B/T + C·logT + DT fitting function to achieve a fit precision better than 0.03%, whereas the three monofluorobenzoic acids and 2,4-difluorobenzoic acid were adequately fitted with three-term functions [1]. The experimentally determined pKa of 2,6-DFBA at 25 °C is 2.85, compared to 2,4-difluorobenzoic acid at 3.29, 2-fluorobenzoic acid at 3.27–3.31, 3-fluorobenzoic acid at 3.90, and 4-fluorobenzoic acid at 4.14; benzoic acid itself has a pKa of ~4.2 [2][3]. A further independent study (Strong et al., 1987) demonstrated that ortho-fluorine substitution decreases the entropy of ionization, while meta- and para-fluorine substitution increases entropy—a directional thermodynamic difference unique to the ortho-fluorinated congeners [4].
| Evidence Dimension | Acid dissociation constant (pKa) at 25 °C in aqueous solution |
|---|---|
| Target Compound Data | pKa = 2.85 (2,6-difluorobenzoic acid) [2] |
| Comparator Or Baseline | 2,4-Difluorobenzoic acid: pKa = 3.29; 2-Fluorobenzoic acid: pKa = 3.27–3.31; 3-Fluorobenzoic acid: pKa = 3.90; 4-Fluorobenzoic acid: pKa = 4.14; Benzoic acid: pKa ~4.2 [1][3] |
| Quantified Difference | 2,6-DFBA is 0.44 units more acidic than 2,4-DFBA; 0.42–0.46 units more acidic than 2-FBA; 1.05 units more acidic than 3-FBA; 1.29 units more acidic than 4-FBA; and ~1.35 units more acidic than benzoic acid. |
| Conditions | Precision conductance measurements in aqueous solution; temperature range 0–100 °C; data fitted to pKa(m) = A + B/T + C·logT + DT. 2,6-DFBA uniquely required the DT term. |
Why This Matters
A pKa difference of ~0.4–1.3 units translates to a 2.5–20-fold difference in proton dissociation equilibrium, directly affecting extraction efficiency, salt formation, chromatographic retention (ion-suppression HPLC), and metal-chelation behavior—all parameters that are critical for consistent synthetic and analytical workflows.
- [1] Strong, L.E.; Van Waes, C.; Doolittle, K.H. Ionization of five aqueous fluorobenzoic acids: Conductance and thermodynamics. J. Solution Chem. 1982, 11 (4), 237–258. DOI: 10.1007/BF00657316. View Source
- [2] University of Hertfordshire, Pesticide Properties DataBase (PPDB). 2,6-Difluorobenzoic acid: Dissociation constant (pKa) at 25 °C = 2.85. Accessed 2026-04-26. View Source
- [3] Chaubey, B. et al. Figure 1: 2-Fluorobenzoic acid (pKa 3.31), 2,4-difluorobenzoic acid (pKa 3.29). J. Phys. Chem. B 2018, 122 (40), 9409–9418. DOI: 10.1021/acs.jpcb.8b06583. and German Wikipedia: Fluorbenzoesäuren – pKs-Werte: 2-FBA 3.27, 3-FBA 3.90, 4-FBA 4.14. View Source
- [4] Strong, L.E. et al. Thermodynamics of the ionization of four difluorobenzoic and pentafluorobenzoic acids in water. J. Solution Chem. 1987, 16 (2), 105–124. DOI: 10.1007/BF00646676. View Source
